Physical characteristics of 4-Allyloxyanisole liquid
Physical characteristics of 4-Allyloxyanisole liquid
Executive Summary
4-Allyloxyanisole (CAS 140-67-0), commonly known as Estragole or Methyl Chavicol , is a phenylpropene derivative widely utilized as a chemical intermediate in organic synthesis and a primary constituent in flavor/fragrance formulations.[1][2][3][4] While physically robust—exhibiting stability as a colorless liquid at room temperature—its application in drug development requires rigorous control due to its metabolic bioactivation pathways.[4]
This technical guide provides a definitive characterization of the molecule’s physical state, thermodynamic properties, and spectral fingerprint.[4] It is designed to support researchers in establishing Quality Control (QC) protocols and understanding the physicochemical basis of its biological reactivity.
Molecular Identity & Structural Basis
Before physical characterization, the molecular identity must be unequivocally established to distinguish it from its isomer, Anethole (1-methoxy-4-(1-propenyl)benzene).
| Parameter | Data |
| IUPAC Name | 1-Methoxy-4-(2-propen-1-yl)benzene |
| Common Synonyms | Estragole; Methyl Chavicol; 4-Allylanisole |
| CAS Registry Number | 140-67-0 |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| SMILES | COc1ccc(CC=C)cc1 |
| Structural Feature | Para-substituted benzene ring with a methoxy group and a terminal allyl group.[1][5] |
Core Physical Properties
The following data represents the standard state of 4-Allyloxyanisole. These values are critical for establishing handling parameters and engineering controls.
Table 1: Physicochemical Constants
| Property | Value | Conditions / Notes |
| Physical State | Liquid | Colorless to pale yellow; mobile.[1] |
| Boiling Point | 215–216 °C | At 760 mmHg (Standard Pressure).[4] |
| Melting Point | ~25 °C | Often exists as a supercooled liquid at room temperature.[4] |
| Density | 0.965 g/mL | At 25 °C (Relative to water).[4] |
| Refractive Index ( | 1.521 | Critical purity indicator; deviations >0.002 suggest oxidation or isomerization.[4] |
| Flash Point | 81 °C (178 °F) | Closed Cup; Class IIIA Combustible Liquid.[4] |
| Vapor Pressure | ~0.04 mmHg | At 25 °C; Low volatility.[4] |
Technical Insight: The refractive index (1.521) is the most rapid field test for purity.[4] A value shift towards 1.56 often indicates contamination with Anethole , its thermodynamic isomer, which has a higher refractive index due to the conjugated double bond.[4]
Solubility & Partitioning (Bioavailability Profile)
For drug development professionals, the lipophilicity of 4-Allyloxyanisole dictates its pharmacokinetics and extraction protocols.[4]
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Water Solubility: Low (~178 mg/L at 25 °C) .[4] It is effectively insoluble in aqueous media without surfactants.[4]
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Organic Solubility: Miscible with ethanol, chloroform, diethyl ether, and DMSO.[4]
-
Partition Coefficient (LogP): 3.4 .
Spectral Characterization (Identity Verification)
To validate the identity of 4-Allyloxyanisole, specifically distinguishing the terminal allyl group from the internal alkene of Anethole, use the following spectral markers.
Infrared (IR) Spectroscopy
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Allyl C=C Stretch: ~1640 cm⁻¹ (Distinctive for terminal alkene).[4]
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Ether C-O Stretch: ~1250 cm⁻¹ (Strong band).[4]
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C-H Stretch: 3080 cm⁻¹ (Alkenyl C-H) and 2835 cm⁻¹ (Methoxy C-H).[4]
Nuclear Magnetic Resonance (¹H-NMR)
-
Methoxy Group:
3.8 ppm (Singlet, 3H).[4] -
Benzylic Methylene:
3.3 ppm (Doublet, 2H) — Key differentiator from Anethole (which lacks this CH₂).[4] -
Terminal Alkene:
-
Aromatic Protons:
6.8–7.1 ppm (AA'BB' system).[4]
Biological Reactivity & Safety Mechanisms
In drug development, 4-Allyloxyanisole is classified as a proximate carcinogen .[4] It is not reactive in its native state but undergoes metabolic activation.[4] Understanding this pathway is essential for toxicology assessments and designing safer analogs.[4]
Metabolic Activation Pathway
The toxicity arises from the hydroxylation of the benzylic position, followed by sulfation, creating an unstable leaving group that generates a reactive carbocation capable of alkylating DNA.[4]
Figure 1: Metabolic bioactivation pathway of 4-Allyloxyanisole leading to genotoxic DNA adducts.
Quality Control Workflow
To ensure the integrity of 4-Allyloxyanisole used in research or synthesis, the following self-validating workflow is recommended. This protocol filters out oxidized or polymerized material.[4]
Figure 2: Quality Control decision matrix for verifying 4-Allyloxyanisole purity.
References
-
National Center for Biotechnology Information (NCBI). (2023).[4] PubChem Compound Summary for CID 8815, Estragole. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (2023).[4] Estragole: Gas Phase IR and Mass Spectrometry Data. NIST Chemistry WebBook.[4] Retrieved from [Link][4]
-
European Food Safety Authority (EFSA). (2009).[4] Compendium of Botanicals: Scientific Opinion on the Safety of Estragole. Retrieved from [Link][4]
